

# Application Note: Quantification of Diosmetin Using a Validated HPLC-UV Method

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## Compound of Interest

Compound Name: *Diosmetin*

Cat. No.: *B1670712*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Diosmetin** (3',5,7-trihydroxy-4'-methoxyflavone) is the active aglycone metabolite of diosmin, a naturally occurring flavonoid glycoside found in citrus fruits and other plants.[1][2] Diosmin is widely used in pharmaceutical formulations for its antioxidant, anti-inflammatory, and vasoprotective properties, particularly in the treatment of chronic venous insufficiency.[1][2][3] Following oral administration, diosmin is hydrolyzed by intestinal microflora to **diosmetin**, which is then absorbed into the bloodstream. Therefore, a validated method for the accurate quantification of **diosmetin** in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the determination of **diosmetin** in human plasma using a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated HPLC-UV method for **diosmetin** quantification.

Table 1: Chromatographic Conditions

Parameter	Condition
HPLC System	High-Performance Liquid Chromatography system
Column	C8 reversed-phase column
Mobile Phase	Methanol:Water:Acetic Acid (55:43:2, v/v/v)
Flow Rate	0.9 mL/min
Column Temperature	43°C
UV Detection	344 nm
Injection Volume	20 µL
Internal Standard	7-ethoxycoumarin
Retention Time (Diosmetin)	Approximately 11.9 min
Retention Time (Internal Standard)	Approximately 8.4 min

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	10 - 300 ng/mL ( $r > 0.999$ )
Limit of Quantification (LOQ)	10 ng/mL
Intra-day Precision (%RSD)	1.6 - 4.6%
Inter-day Precision (%RSD)	2.2 - 5.3%
Intra-day Accuracy	> 98.7%
Inter-day Accuracy	97.9 - 101.4%
Recovery (Diosmetin)	89.7 - 92.0%
Recovery (Internal Standard)	Approximately 86.8%

## Experimental Protocol

This protocol details the step-by-step procedure for the quantification of **diosmetin** in human plasma.

### 1. Materials and Reagents

- **Diosmetin** reference standard
- 7-ethoxycoumarin (Internal Standard)
- HPLC-grade methanol, diethyl ether, acetic acid, and dimethyl sulfoxide (DMSO).
- Human plasma (drug-free)
- Deionized water

### 2. Preparation of Standard Solutions

- **Stock Solutions (400 µg/mL):** Prepare stock solutions of **diosmetin** and the internal standard (7-ethoxycoumarin) by dissolving the appropriate amount of each compound in a methanol/DMSO (50/50, v/v) solvent mixture.
- **Working Standard Solutions:** Prepare a series of working standard solutions of **diosmetin** by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 15 µg/mL.
- **Calibration Standards and Quality Control (QC) Samples:** Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards covering the linearity range (10-300 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 50, 100, and 200 ng/mL).

### 3. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of plasma sample (calibration standard, QC, or unknown sample), add a known amount of the internal standard solution.
- Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., diethyl ether).
- Vortex the mixture for a specified time (e.g., 30 minutes) to ensure thorough mixing.

- Centrifuge the samples to separate the organic and aqueous layers.
- Transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Inject a 20  $\mu$ L aliquot into the HPLC system for analysis.

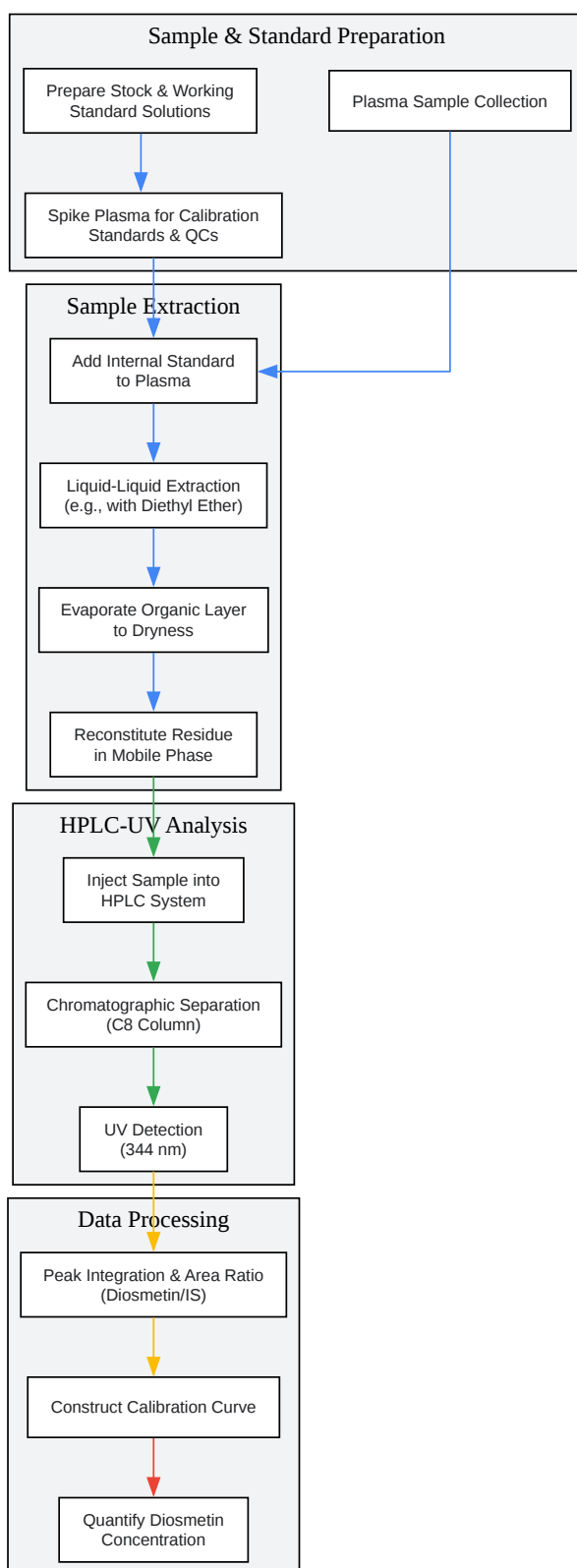
#### 4. Chromatographic Analysis

- Set up the HPLC system according to the conditions outlined in Table 1.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the prepared samples and standards.
- Record the chromatograms and integrate the peak areas for **diosmetin** and the internal standard.

#### 5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of **diosmetin** to the internal standard against the corresponding **diosmetin** concentration for the calibration standards.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r).
- Calculate the concentration of **diosmetin** in the unknown samples and QC samples using the regression equation.

## Experimental Workflow Diagram



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Caption: Experimental workflow for **diosmetin** quantification by HPLC-UV.

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## References

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